molecular formula C21H32ClN5S B12733090 2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)- CAS No. 55417-03-3

2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)-

Cat. No.: B12733090
CAS No.: 55417-03-3
M. Wt: 422.0 g/mol
InChI Key: ZSUFANIRSDWLOS-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent inhibitory activity against anaplastic lymphoma kinase (ALK) and histone deacetylases (HDAC), making it a promising candidate for the treatment of ALK-positive non-small cell lung cancer (NSCLC) and other related conditions .

Preparation Methods

The synthesis of 2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)- involves a series of chemical reactionsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of ALK-positive NSCLC. The compound’s dual inhibitory activity against ALK and HDAC makes it a valuable tool for studying the mechanisms of cancer cell proliferation and resistance .

Mechanism of Action

The mechanism of action of this compound involves the inhibition of ALK and HDAC. ALK is a receptor tyrosine kinase that plays a crucial role in the development and progression of certain types of cancer. By inhibiting ALK, the compound can block the signaling pathways that promote cancer cell growth and survival. HDACs are enzymes that regulate gene expression by modifying the acetylation status of histones. Inhibition of HDACs can lead to changes in gene expression that promote cancer cell death and inhibit tumor growth .

Comparison with Similar Compounds

Similar compounds to 2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)- include other 2,4-pyrimidinediamine derivatives that also exhibit inhibitory activity against ALK and HDAC. this compound is unique in its balanced and potent inhibitory activity against both targets, making it a promising lead compound for the treatment of ALK-positive NSCLC, especially in cases where resistance to other inhibitors, such as Crizotinib and Ceritinib, has developed .

Properties

CAS No.

55417-03-3

Molecular Formula

C21H32ClN5S

Molecular Weight

422.0 g/mol

IUPAC Name

6-chloro-4-N-[2-[di(propan-2-yl)amino]ethyl]-2-N-methyl-2-N-(4-methylphenyl)-5-methylsulfanylpyrimidine-2,4-diamine

InChI

InChI=1S/C21H32ClN5S/c1-14(2)27(15(3)4)13-12-23-20-18(28-7)19(22)24-21(25-20)26(6)17-10-8-16(5)9-11-17/h8-11,14-15H,12-13H2,1-7H3,(H,23,24,25)

InChI Key

ZSUFANIRSDWLOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C2=NC(=C(C(=N2)Cl)SC)NCCN(C(C)C)C(C)C

Origin of Product

United States

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